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Compound of Interest

Compound Name: 2-(Methylthio)benzo[d]oxazole

Cat. No.: B078973

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)benzo[d]oxazole (CAS No. 13673-62-6). As a molecule of interest within the
benzoxazole class of heterocyclic compounds, a thorough understanding of its structural and
electronic properties is crucial for its application in research and development. This document
synthesizes available experimental data with theoretical predictions to offer a detailed analysis
of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopic characteristics. Each section includes not only the spectral data but also the
underlying principles and proposed experimental protocols, ensuring both scientific integrity
and practical utility.

Introduction to 2-(Methylthio)benzo[d]oxazole

2-(Methylthio)benzo[d]oxazole belongs to the benzoxazole family, a class of compounds
known for their wide range of biological activities and applications in medicinal chemistry. The
fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, and the
substituent at the 2-position significantly influences the molecule's properties. The methylthio (-
SCHs) group at this position in 2-(Methylthio)benzo[d]oxazole introduces a unique
combination of electronic and steric effects, making its detailed spectroscopic characterization
essential for structure elucidation, quality control, and the prediction of its chemical behavior.

Molecular Structure
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The structural formula of 2-(Methylthio)benzo[d]oxazole is CsH7NOS, with a molecular weight
of 165.21 g/mol .[1] The molecule consists of a bicyclic benzoxazole system with a methylthio
group attached to the carbon atom at the 2-position.
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Caption: A typical workflow for acquiring a *H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to deduce its structure from its
fragmentation pattern.

Predicted Mass Spectrum (Electron lonization - El)
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e Molecular lon (M+): m/z = 165. This peak corresponds to the intact molecule with the loss of
one electron. Its presence would confirm the molecular weight of the compound.

e Major Fragment lons:
o m/z =150 [M - CHs]*: Loss of a methyl radical from the molecular ion.

o m/z = 134 [M - SCHs]*: Cleavage of the C-S bond, resulting in the loss of the methylthio
radical.

o m/z = 108 [C7H40]*: A common fragment for benzoxazoles, resulting from the cleavage of

the oxazole ring.
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Caption: Proposed mass spectral fragmentation pathway for 2-(Methylthio)benzo[d]oxazole.

Experimental Protocol: Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e Instrument Setup:

o Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
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o Mass Spectrometer (MS): An electron ionization (EIl) source and a quadrupole or time-of-
flight (TOF) mass analyzer.

e GC Method:

o Injection Volume: 1 pL.

o Inlet Temperature: 250 °C.

o Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
e MS Method:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-400.

o Scan Rate: 2 scans/second.
o Data Analysis:

o Identify the peak corresponding to 2-(Methylthio)benzo[d]oxazole in the total ion

chromatogram.

o Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. It is a valuable tool for identifying the functional
groups present in a molecule.

Predicted IR Absorption Bands
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Predicted Wavenumber

Functional Group Vibrational Mode
(cm~)

Aromatic C-H Stretching 3050 - 3150
C=N Stretching 1610 - 1630
Aromatic C=C Stretching 1450 - 1600
C-0-C Asymmetric Stretching 1230 - 1270
Aromatic C-H Out-of-plane Bending 740 - 780
C-S Stretching 600 - 800

Experimental Protocol: IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Accessory: An ATR accessory.

o Data Acquisition:

o

Collect a background spectrum of the clean ATR crystal.

[¢]

Collect the sample spectrum.

Number of Scans: 16 or 32.

[e]

Resolution: 4 cm~—1.

[e]

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance spectrum.
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o lIdentify and label the major absorption bands.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for 2-
(Methylthio)benzo[d]oxazole. By combining available experimental data with well-established
spectroscopic principles and data from analogous structures, a comprehensive characterization
of the molecule has been presented. The included hypothetical protocols serve as a practical
guide for researchers seeking to acquire and interpret their own data. A thorough
understanding of the spectroscopic properties of 2-(Methylthio)benzo[d]oxazole is
fundamental for its further investigation and potential application in various scientific fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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